molecular formula C21H26N2O3S B2471184 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide CAS No. 727689-12-5

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2471184
CAS No.: 727689-12-5
M. Wt: 386.51
InChI Key: IMTUYPBUPVZPCM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidine ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of tert-butylbenzene to introduce the sulfonamide group. This is followed by the acylation of the resulting sulfonamide with 4-(pyrrolidine-1-carbonyl)phenyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamides are known to be effective.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:

  • 4-tert-Butylbenzoyl chloride
  • 4-tert-Butylbenzyl bromide
  • tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

What sets 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-21(2,3)17-8-12-19(13-9-17)27(25,26)22-18-10-6-16(7-11-18)20(24)23-14-4-5-15-23/h6-13,22H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTUYPBUPVZPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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